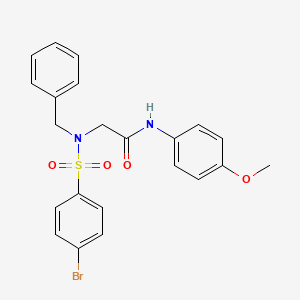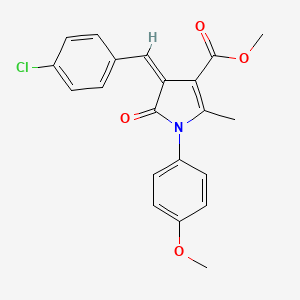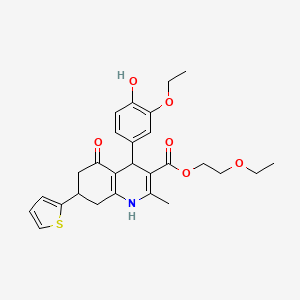
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including thiophene, quinoline, and pyridine moieties
準備方法
The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of ethylthiol with a suitable precursor under controlled conditions.
Construction of the quinoline core: This step involves the cyclization of intermediates to form the hexahydroquinoline structure.
Introduction of the pyridine moiety: This can be done through a coupling reaction with a pyridine derivative.
Final assembly: The final compound is obtained by combining the intermediate products through amide bond formation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups on the thiophene or pyridine rings can be substituted using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-fibrotic agent, showing promising activity against collagen production.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used to study the interactions of heterocyclic compounds with biological targets, providing insights into drug design and development.
作用機序
The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and differentiation.
類似化合物との比較
Similar compounds to 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other heterocyclic compounds with thiophene, quinoline, and pyridine moieties. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Thiophene-based compounds: Used in organic electronics and pharmaceuticals.
Quinoline derivatives: Studied for their anti-malarial and anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
476483-16-6 |
|---|---|
分子式 |
C30H31N3O2S2 |
分子量 |
529.7 g/mol |
IUPAC名 |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H31N3O2S2/c1-4-22-16-23(30(37-22)36-5-2)27-26(29(35)33-21-12-9-13-31-17-21)18(3)32-24-14-20(15-25(34)28(24)27)19-10-7-6-8-11-19/h6-13,16-17,20,27,32H,4-5,14-15H2,1-3H3,(H,33,35) |
InChIキー |
DCEWQILGIJZSJN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CN=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639371.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)
![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)

![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639409.png)
![5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639411.png)



![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)

![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
